2-(5-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoic acid
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Overview
Description
Compounds with a pyrazolone structure, such as the one in your query, are often used in the synthesis of various pharmaceuticals . They have a wide range of biological activities and are key components in many drugs.
Synthesis Analysis
Pyrazolones are typically synthesized through the condensation of β-ketoesters with hydrazine . The exact method can vary depending on the specific substituents on the pyrazolone ring.Molecular Structure Analysis
The molecular structure of pyrazolones can be analyzed using various spectroscopic techniques, including FTIR, proton NMR, and 13C NMR . These techniques can provide information about the functional groups and overall structure of the molecule.Chemical Reactions Analysis
Pyrazolones can undergo a variety of chemical reactions, including cycloaddition with dicarboxylic alkynes and hydrazines . The exact reactions will depend on the specific substituents on the pyrazolone ring.Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazolone compound can be determined using various techniques. For example, the melting point, boiling point, and density can be determined experimentally . Spectroscopic techniques can be used to analyze the chemical structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-14-19(21(25)24(23-14)15-7-3-2-4-8-15)13-16-11-12-20(28-16)17-9-5-6-10-18(17)22(26)27/h2-13H,1H3,(H,26,27)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHPFZWNMGNKR-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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